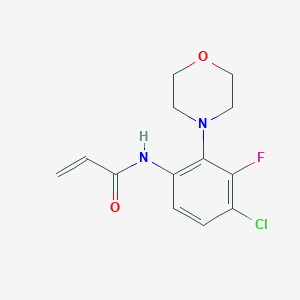

![molecular formula C7H9BrO2 B2869697 甲基 (1S,3R,4R)-3-溴双环[2.1.0]戊烷-1-羧酸酯 CAS No. 2287250-02-4](/img/structure/B2869697.png)

甲基 (1S,3R,4R)-3-溴双环[2.1.0]戊烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

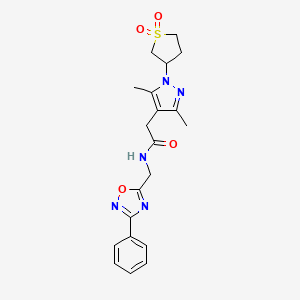

Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate is a type of organic compound that belongs to the class of bicyclic compounds. Bicyclic compounds are a type of organic compound with two fused rings .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as Methyl 2-silabicyclo [2.1.0]pentane-1-carboxylate have been synthesized through photochemical intramolecular cyclopropanation reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the bicyclic ring and the bromine atom. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been shown to undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the bromine atom and the bicyclic ring structure would likely influence properties such as reactivity, polarity, and stability .科学研究应用

有机化学中的合成应用甲基 (1S,3R,4R)-3-溴双环[2.1.0]戊烷-1-羧酸酯是有机合成中的关键中间体,展示了其在构建复杂分子框架中的多功能性。例如,Maas 等人(2004 年)展示了它在 2-甲硅烷基双环[2.1.0]戊烷的合成和开环反应中的作用,展示了其在生成具有材料科学和催化潜在应用的新型含硅化合物的效用 Maas, B. Daucher, A. Maier, V. Gettwert, 2004。

材料科学与工程该化合物的结构独特性也有利于开发具有增强性能的新材料。由 Wiberg 和 McClusky(1987 年)领导的对源自类似双环结构的三环[2.1.0.01,3]戊烷的研究突出了通过独特的合成途径创造新型材料的潜力,提供了对具有特定物理和化学性质的新化合物的设计的见解 Wiberg, J. V. McClusky, 1987。

药物研究与开发虽然在药物研究中直接提及甲基 (1S,3R,4R)-3-溴双环[2.1.0]戊烷-1-羧酸酯的文献较少,但相关化合物和方法可以让我们一窥其在药物发现和开发中的潜在应用。Basu Baul 等人(2009 年)关于用于抗癌药物的氨基乙酸官能化席夫碱基有机锡(IV)配合物的工作展示了结构类似物在开发治疗剂中的相关性,暗示了此类双环化合物在药物化学中的更广泛适用性 Basu Baul, S. Basu, D. Vos, A. Linden, 2009。

属性

IUPAC Name |

methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c1-10-6(9)7-2-4(7)5(8)3-7/h4-5H,2-3H2,1H3/t4-,5+,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOLTFUOXAICCR-BFHQHQDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC1C(C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12C[C@H]1[C@@H](C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-6-chloroquinazolin-2-yl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B2869620.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2869622.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2869627.png)

![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide](/img/structure/B2869630.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2869631.png)

![methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate](/img/structure/B2869634.png)